N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features multiple pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole intermediates, which are then coupled with the pyridine ring system. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of N4-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Indole derivatives with similar bioactive properties
Uniqueness
N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN8O/c1-12(2)34-24-21(13(3)31-34)19(10-20(27-24)18-8-9-18)25(35)28-23-15(5)30-33(17(23)7)11-32-16(6)22(26)14(4)29-32/h10,12,18H,8-9,11H2,1-7H3,(H,28,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLFOWIAGXNEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)NC(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrN8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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